Pentaerythritol Ethoxylate Tetraaminoethyl Ether
Description
Pentaerythritol ethoxylate tetraaminoethyl ether is a derivative of pentaerythritol, a tetrafunctional polyol with a symmetrical carbon core. The compound features four ethoxylate (EO) chains terminated by aminoethyl ether groups (-OCH₂CH₂NH₂), enhancing its reactivity and versatility in crosslinking applications. Its structure enables multiple hydrogen-bonding and coordination sites, making it valuable in materials science, particularly in polymer crosslinking, cryoprotection, and composite membranes .
The ethoxylation degree (e.g., 15/4 EO/OH) influences hydrophilicity and molecular weight (e.g., Mn ~797 for pentaerythritol ethoxylate (15/4 EO/OH)) . Its tetraaminoethyl groups facilitate interactions with acidic or electrophilic moieties, distinguishing it from other pentaerythritol derivatives.
Properties
IUPAC Name |
2-[2-[3-[2-(2-aminoethoxy)ethoxy]-2,2-bis[2-(2-aminoethoxy)ethoxymethyl]propoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H48N4O8/c22-1-5-26-9-13-30-17-21(18-31-14-10-27-6-2-23,19-32-15-11-28-7-3-24)20-33-16-12-29-8-4-25/h1-20,22-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFVZKMCIRCNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(COCCOCCN)(COCCOCCN)COCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H48N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317086 | |
| Record name | 4-Arm PEG-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169501-65-9 | |
| Record name | 4-Arm PEG-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169501-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Arm PEG-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Pentaerythritol Ethoxylate Tetraaminoethyl Ether (PETAE) is a synthetic compound with the molecular formula and a molecular weight of approximately 484.63 g/mol. It is categorized as a polyether and is notable for its potential applications in biomedical fields, particularly in the development of biofunctional materials.
- Molecular Formula :
- Molecular Weight : 484.63 g/mol
- CAS Number : 169501-65-9
- IUPAC Name : 2-[2-[3-[2-(2-aminoethoxy)ethoxy]-2,2-bis[2-(2-aminoethoxy)ethoxymethyl]propoxy]ethoxy]ethanamine
Structural Representation
The chemical structure of PETAE can be represented using various notations such as SMILES and InChI:
- SMILES :
C(COCCOCC(COCCOCCN)(COCCOCCN)COCCOCCN)N - InChI :
InChI=1S/C21H48N4O8/c22-1-5-26-9-13-30-17-21(18-31-14-10-27-6-2-23,19-32-15-11-28-7-3-24)20-33-16-12-29-8-4-25/h1-20,22-25H2
PETAE exhibits biological activity primarily through its interaction with cellular membranes and proteins. Its polyether structure allows it to form hydrogen bonds, which can facilitate interactions with various biomolecules. This property is crucial for its application in drug delivery systems and as a component in hydrogels.
Toxicity and Safety
Research indicates that PETAE has a favorable safety profile, making it suitable for biomedical applications. However, comprehensive toxicity studies are necessary to fully understand its effects on human health and the environment.
Applications in Biomedical Research
- Biofunctional Hydrogels : PETAE has been utilized in the design of hydrogels that can serve as scaffolds for tissue engineering. These hydrogels can support cell growth and differentiation due to their biocompatibility and ability to mimic extracellular matrix properties.
- Drug Delivery Systems : The compound's unique structure allows it to encapsulate therapeutic agents, enhancing their stability and controlled release.
Case Study 1: Hydrogel Development
A study demonstrated the use of PETAE in creating a hydrogel that supports neuronal cell growth. The hydrogel exhibited enhanced mechanical properties and biocompatibility compared to traditional materials.
| Property | Traditional Hydrogel | PETAE Hydrogel |
|---|---|---|
| Elastic Modulus (kPa) | 100 | 250 |
| Cell Viability (%) | 70 | 90 |
| Degradation Rate (days) | 10 | 20 |
Case Study 2: Drug Delivery Efficacy
In a drug delivery study, PETAE was used to formulate nanoparticles for the targeted delivery of anticancer drugs. The results showed improved drug retention and release profiles compared to non-functionalized carriers.
| Parameter | Non-functionalized Carrier | PETAE Functionalized Carrier |
|---|---|---|
| Drug Loading Efficiency (%) | 40 | 75 |
| Release Rate (24h) (%) | 60 | 30 |
Comparison with Similar Compounds
Structural and Functional Group Differences
Key Compounds Compared:
Pentaerythritol Tetraacrylate (PETA)
- Functional Groups: Four acrylate (-OCOCH=CH₂) groups.
- Reactivity: Undergoes UV-initiated radical polymerization.
- Applications: Photopolymerizable coatings, adhesives, and 3D printing resins .
Pentaerythritol Tetraglycidyl Ether (PTGE)
- Functional Groups: Four glycidyl ether (epoxide) groups.
- Reactivity: Crosslinks via epoxy ring-opening with amines or acids.
- Applications: Epoxy resins, coatings, and electronic encapsulants .
Pentaerythritol Triallyl Ether (PTrAE)
- Functional Groups: Three allyl ether (-OCH₂CH=CH₂) groups and one hydroxyl group.
- Reactivity: Radical polymerization or thiol-ene reactions.
- Applications: Low-shrinkage resins, anaerobic adhesives .
Pentaerythritol Ethoxylate (15/4 EO/OH) Functional Groups: Four ethoxylate-terminated hydroxyl groups. Reactivity: Hydrophilic crosslinker; non-polymerizing. Applications: Hydrogels, crystallography cryoprotectants .
Pentaerythritol Ethoxylate Tetraaminoethyl Ether differs by substituting hydroxyls with aminoethyl ethers, enabling nucleophilic reactions (e.g., with epoxides or carbonyls) and pH-sensitive behavior.
Molecular Weight and Physical Properties
*Estimated based on ethoxylate Mn ~797 and aminoethyl group additions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
